molecular formula C11H13Br2NO2 B290609 2,5-dibromo-N-(3-methoxypropyl)benzamide

2,5-dibromo-N-(3-methoxypropyl)benzamide

Cat. No.: B290609
M. Wt: 351.03 g/mol
InChI Key: IIKCEBQGYPPHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C11H13Br2NO2

Molecular Weight

351.03 g/mol

IUPAC Name

2,5-dibromo-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C11H13Br2NO2/c1-16-6-2-5-14-11(15)9-7-8(12)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,14,15)

InChI Key

IIKCEBQGYPPHQO-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(C=CC(=C1)Br)Br

Canonical SMILES

COCCCNC(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Electronic Effects :

  • The bromine substituents in the target compound are strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-donating methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates metal coordination for C–H activation .
  • Flutolanil’s trifluoromethyl group (CF₃) is even more electron-withdrawing than bromine, enhancing its stability and bioactivity as a fungicide .

Solubility and Polarity :

  • The methoxypropyl group in the target compound improves solubility in polar organic solvents compared to purely alkyl chains. However, the hydrophobic bromine atoms may limit aqueous solubility, unlike the hydroxyl-containing analog in , which is more hydrophilic .

Potential for Functionalization

Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound lacks an N,O-bidentate directing group, limiting its utility in metal-catalyzed C–H functionalization. However, bromine atoms could serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura) to diversify the structure .

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